molecular formula C25H23NO2 B12193242 7,7-dimethyl-10-(4-methylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

7,7-dimethyl-10-(4-methylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

Cat. No.: B12193242
M. Wt: 369.5 g/mol
InChI Key: UFIOWZBOCPFQCI-UHFFFAOYSA-N
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Description

7,7-dimethyl-10-(4-methylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is a complex organic compound that belongs to the class of indenoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-10-(4-methylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione can be achieved through a one-pot multi-component reaction. This involves the condensation of aromatic aldehydes, indan-1,3-dione, dimedone, and p-toluidine or ammonium acetate in the presence of a heterogeneous CuO supported on a zeolite-Y catalyst in ethanol under reflux conditions . The reaction time is reduced, and the yield is excellent due to the catalytic activity of the CuO/zeolite-Y .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-10-(4-methylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, dihydro derivatives, and substituted quinolines .

Scientific Research Applications

7,7-dimethyl-10-(4-methylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 7,7-dimethyl-10-(4-methylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione involves its interaction with various molecular targets and pathways. The compound’s quinoline moiety is known to interact with enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,7-dimethyl-10-(4-methylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indenoquinoline derivatives .

Properties

Molecular Formula

C25H23NO2

Molecular Weight

369.5 g/mol

IUPAC Name

7,7-dimethyl-10-(4-methylphenyl)-5,6,8,10-tetrahydroindeno[1,2-b]quinoline-9,11-dione

InChI

InChI=1S/C25H23NO2/c1-14-8-10-15(11-9-14)20-21-18(12-25(2,3)13-19(21)27)26-23-16-6-4-5-7-17(16)24(28)22(20)23/h4-11,20,26H,12-13H2,1-3H3

InChI Key

UFIOWZBOCPFQCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)C5=CC=CC=C54

Origin of Product

United States

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